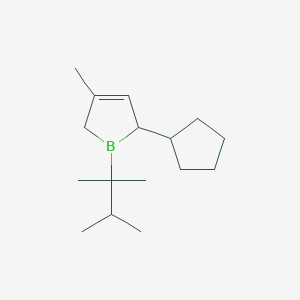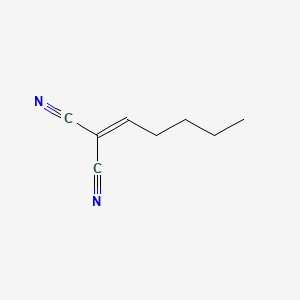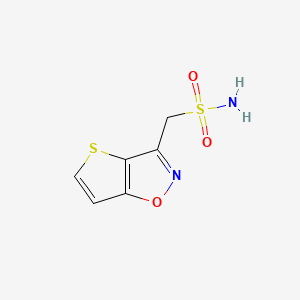
Thieno(2,3-d)isoxazole-3-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-d)isoxazole-3-methanesulfonamide is a heterocyclic compound that features a fused ring system combining a thiophene ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)isoxazole-3-methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . The reaction conditions often involve the use of reagents such as di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, which is a highly toxic agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of scalable, efficient synthetic routes are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-d)isoxazole-3-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
Thieno(2,3-d)isoxazole-3-methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of thieno(2,3-d)isoxazole-3-methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which can lead to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno(2,3-d)pyrimidine derivatives: These compounds share a similar fused ring system and have been studied for their anticancer activities.
Isoxazole-thieno(2,3-d)pyrimidines: These compounds have shown potential as anticancer agents and share structural similarities with thieno(2,3-d)isoxazole-3-methanesulfonamide.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methanesulfonamide group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
112499-90-8 |
|---|---|
Fórmula molecular |
C6H6N2O3S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
thieno[2,3-d][1,2]oxazol-3-ylmethanesulfonamide |
InChI |
InChI=1S/C6H6N2O3S2/c7-13(9,10)3-4-6-5(11-8-4)1-2-12-6/h1-2H,3H2,(H2,7,9,10) |
Clave InChI |
AKMYAFOTRFDLAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1ON=C2CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



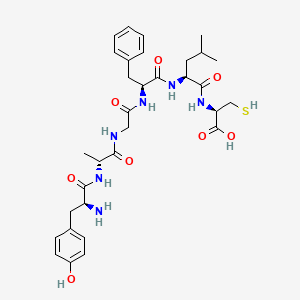
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
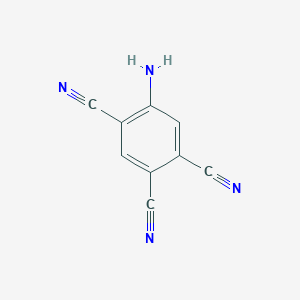
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)


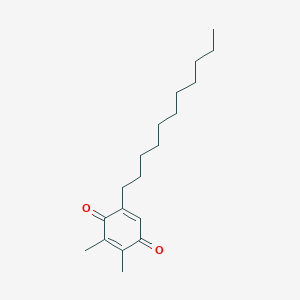
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
